molecular formula C8H10N2O4S B8417472 N-(4-nitrobenzyl)methanesulfonamide

N-(4-nitrobenzyl)methanesulfonamide

Cat. No. B8417472
M. Wt: 230.24 g/mol
InChI Key: IPNKTDILKDQEPR-UHFFFAOYSA-N
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Patent
US08937092B2

Procedure details

N-(4-Nitrobenzyl)methanesulfonamide (881 mg, 3.83 mmol) was dissolved in methanol/tetrahydrofuran (1:1, 35 mL). 10% Pd/C (264 mg, 3 eq) was added to it. The resulting mixture was stirred at room temperature for overnight under H2. TLC showed complete consumption of starting material. The mixture was filtered through celite bed and the filterate was concentrated under reduced pressure. The crude was purified by column chromatography to give N-(4-aminobenzyl)methanesulfonamide (352 mg, 46%).
Quantity
881 mg
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
264 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O>CO.O1CCCC1.[Pd]>[NH2:1][C:4]1[CH:15]=[CH:14][C:7]([CH2:8][NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
881 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CNS(=O)(=O)C)C=C1
Name
methanol tetrahydrofuran
Quantity
35 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
264 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for overnight under H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite bed
CONCENTRATION
Type
CONCENTRATION
Details
the filterate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(CNS(=O)(=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 352 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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